2-Bromo-1,1-diethoxypropane

Catalog No.
S663341
CAS No.
3400-55-3
M.F
C7H15BrO2
M. Wt
211.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,1-diethoxypropane

CAS Number

3400-55-3

Product Name

2-Bromo-1,1-diethoxypropane

IUPAC Name

2-bromo-1,1-diethoxypropane

Molecular Formula

C7H15BrO2

Molecular Weight

211.1 g/mol

InChI

InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3

InChI Key

AHIUAFXWZKCJLR-UHFFFAOYSA-N

SMILES

CCOC(C(C)Br)OCC

Synonyms

2-Bromo-1,1-diethoxypropane; 1,1-Diethoxy-2-bromopropane; β-Bromopropionaldehyde Diethyl Acetal

Canonical SMILES

CCOC(C(C)Br)OCC

2-Bromo-1,1-diethoxypropane, with the molecular formula C7_7H15_{15}BrO2_2 and a molecular weight of 197.070 g/mol, is an organic compound characterized by the presence of a bromine atom and two ethoxy groups attached to a propane backbone. This compound is often referred to as diethyl bromoacetaldehyde acetal and is utilized in various

Synthesis:

-Bromo-1,1-diethoxypropane is a versatile intermediate used in organic synthesis. Its synthesis can be achieved through various methods, including the reaction of propionaldehyde with diethyl acetal and hydrogen bromide. This reaction is documented in several scientific publications, such as a patent by Eastman Kodak Company.

Precursor for Aldehydes and Ketones:

Due to the presence of a reactive bromine atom and two protected ethoxy groups, 2-bromo-1,1-diethoxypropane serves as a valuable precursor for the synthesis of various aldehydes and ketones. The bromine atom can be readily substituted with different nucleophiles, such as organometallic reagents or Grignard reagents, to form new carbon-carbon bonds. Subsequent hydrolysis of the acetal groups then leads to the desired carbonyl compounds. This strategy is described in numerous research articles, for example, a study published in the Journal of the American Chemical Society demonstrates the synthesis of various α,β-unsaturated aldehydes using 2-bromo-1,1-diethoxypropane [].

Building Block for Complex Molecules:

The ability to manipulate the bromine atom and the acetal groups makes 2-bromo-1,1-diethoxypropane a valuable building block for the construction of more complex molecules. This functionality allows for the introduction of various functional groups and chain extensions, enabling the synthesis of diverse organic structures. An example of this application is reported in a publication in the Tetrahedron Letters journal, where the compound is used as a key intermediate in the synthesis of biologically active heterocycles [].

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles through either SN1S_N1 or SN2S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. In SN1S_N1 reactions, the formation of a carbocation intermediate occurs, while SN2S_N2 involves a direct displacement mechanism .
  • Elimination Reactions: Under certain conditions, this compound may undergo elimination reactions leading to the formation of alkenes. This typically occurs when strong bases are used, facilitating the removal of the bromine atom along with a hydrogen atom from an adjacent carbon.

Several synthesis methods for 2-Bromo-1,1-diethoxypropane have been reported:

  • Bromination of Acetaldehyde Diethyl Acetal: This method involves treating diethyl acetal of acetaldehyde with bromine under controlled conditions to yield 2-bromo-1,1-diethoxypropane. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to minimize side reactions .
  • Alkylation Reactions: Another approach includes alkylating 1,1-diethoxypropane with a suitable brominating agent. This method can be optimized by varying the reaction conditions (temperature, solvent) to enhance yield and selectivity.

2-Bromo-1,1-diethoxypropane finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those involving acetal formations.
  • Chemical Research: Used in laboratories for studying reaction mechanisms involving nucleophilic substitutions and eliminations.

Several compounds share structural similarities with 2-Bromo-1,1-diethoxypropane. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-1,1-dimethoxyethaneC6_6H13_{13}BrO2_20.83
2-Bromopropionaldehyde diethyl acetalC7_7H15_{15}BrO2_20.67
3-Bromo-1,1-dimethoxypropaneC5_5H11_{11}BrO2_20.71
2-(3-Bromopropoxy)-tetrahydro-2H-pyranC9_9H15_{15}BrO0.77

These compounds exhibit varying degrees of similarity based on structural features such as the presence of bromine atoms and ether functionalities. The unique combination of two ethoxy groups in 2-Bromo-1,1-diethoxypropane distinguishes it from other brominated ethers and acetals.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3400-55-3

Dates

Modify: 2023-08-15

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